molecular formula C20H18F3N3O2S B2694468 1-(2-(7-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea CAS No. 887901-25-9

1-(2-(7-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea

Cat. No. B2694468
CAS RN: 887901-25-9
M. Wt: 421.44
InChI Key: IJPVCHSFMKGGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(7-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(7-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(7-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of similar thiourea compounds involves intramolecular cycloaddition reactions, producing compounds with confirmed structures via FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, and X-ray crystallography. These methodologies provide a foundation for the synthesis of complex thioureas, including the compound (Fathalla et al., 2001).

Antimicrobial Applications

  • Studies on thiourea-containing compounds have shown significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. This includes comparable activity to vancomycin against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of thioureas as a new class of antibiotics (Dolan et al., 2016).

Herbicidal Activities

  • Research into novel triazolinone derivatives, which share structural similarities with thioureas, has identified compounds with promising herbicidal activities. These studies underline the compound's potential in agricultural applications, particularly as a postemergent herbicide for controlling broadleaf weeds in rice fields (Luo et al., 2008).

Anticancer Activities

  • Synthesis of new quinoline derivatives has been explored for their anticancer effects against breast cancer cell lines, demonstrating the compound's potential therapeutic applications. These studies emphasize the anticancer activity of thiourea derivatives, providing insights into their use in cancer treatment (Gaber et al., 2021).

Antimicrobial and Antifungal Studies

  • Fluoroquinolone-based 4-thiazolidinones have been synthesized from similar compounds, showing significant antifungal and antibacterial activities. This research indicates the broad antimicrobial potential of such compounds, including the one (Patel & Patel, 2010).

properties

IUPAC Name

1-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-28-16-7-2-12-10-13(18(27)26-17(12)11-16)8-9-24-19(29)25-15-5-3-14(4-6-15)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,26,27)(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPVCHSFMKGGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(7-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.